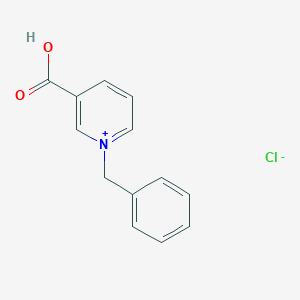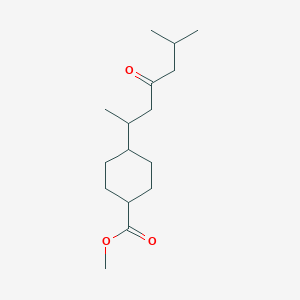
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the family of barbiturates. It has been widely used in scientific research due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione involves the enhancement of the inhibitory neurotransmitter GABA in the central nervous system. It binds to the GABA receptor and enhances its activity, resulting in the suppression of neuronal activity and the induction of sedation and hypnosis.
Biochemical and Physiological Effects:
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione has various biochemical and physiological effects. It induces sedation and hypnosis by suppressing neuronal activity in the central nervous system. It also has anticonvulsant and anxiolytic effects, making it a potential treatment for epilepsy and anxiety disorders.
Advantages and Limitations for Lab Experiments
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione has several advantages and limitations for lab experiments. Its sedative and hypnotic effects make it a useful tool for studying sleep and circadian rhythms. However, its potential side effects, such as respiratory depression and dependence, limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of its use and potential for abuse.
Conclusion:
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione is a unique chemical compound that has been extensively studied for its potential use in the treatment of various neurological disorders. Its sedative and hypnotic effects make it a useful tool for studying sleep and circadian rhythms. However, its potential side effects and limitations must be carefully considered in experimental settings. Further research is needed to fully understand its mechanism of action, pharmacological properties, and potential for therapeutic use.
Synthesis Methods
The synthesis of 5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione involves the reaction of 2,4,6-trioxo-5-(2-propen-1-yl)-1,3-diazinane with 2-methylpropan-2-amine in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product.
Scientific Research Applications
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione has been widely used in scientific research due to its unique properties. It has been studied for its potential use in the treatment of various diseases such as epilepsy, anxiety, and insomnia. It has also been used as a sedative and hypnotic agent in laboratory experiments.
properties
IUPAC Name |
5-(2-methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-7(2)5-12(6-8(3)4)9(15)13-11(17)14-10(12)16/h8H,1,5-6H2,2-4H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDPOYDWGZTPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275571 |
Source


|
| Record name | 5-(2-methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione | |
CAS RN |
17048-97-4 |
Source


|
| Record name | 5-(2-methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

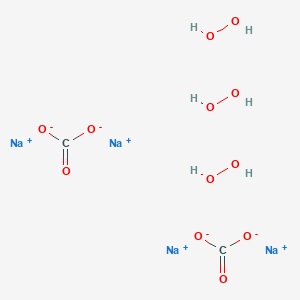



![Pentanamide, 2-amino-5-[(aminoiminomethyl)amino]-](/img/structure/B100143.png)
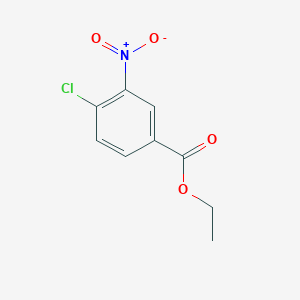
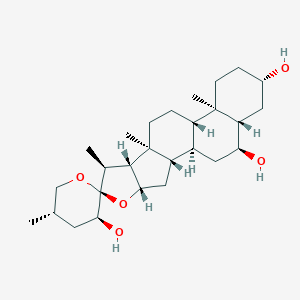
![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)


